BenchChemオンラインストアへようこそ!

3-Bromo-5-(1,1-difluoroethyl)pyridine

Lipophilicity LogP Drug Design

3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol. The compound features a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position of the pyridine ring.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03
CAS No. 1108724-32-8
Cat. No. B3032117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1,1-difluoroethyl)pyridine
CAS1108724-32-8
Molecular FormulaC7H6BrF2N
Molecular Weight222.03
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Br)(F)F
InChIInChI=1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3
InChIKeyWHDYQJPECGZSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8): Structural and Physicochemical Baseline for Procurement and Medicinal Chemistry


3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol [1]. The compound features a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position of the pyridine ring [2]. This substitution pattern confers distinctive reactivity characteristics, with the bromine serving as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) while the gem-difluoroethyl moiety modulates lipophilicity, metabolic stability, and electronic properties . The compound is typically supplied at ≥95% purity and is utilized primarily as a synthetic building block in pharmaceutical and agrochemical research [2].

Procurement Rationale for 3-Bromo-5-(1,1-difluoroethyl)pyridine: Why Analogs Cannot Substitute


In scientific procurement, the selection of a specific halogenated pyridine intermediate cannot be reduced to generic substitution. While the pyridine scaffold and bromine handle are common across numerous building blocks, the identity of the 5-position substituent fundamentally alters physicochemical properties, reactivity profiles, and downstream biological performance. For 3-Bromo-5-(1,1-difluoroethyl)pyridine, the gem-difluoroethyl group provides a unique balance of lipophilicity (LogP ~2.2–2.9 estimated) that differs significantly from trifluoromethyl analogs (LogP ~2.9–3.2) [1] and substantially exceeds methyl or unsubstituted analogs [2]. Furthermore, the difluoroethyl moiety has been explicitly claimed in patent literature as a critical pharmacophoric element conferring improved NR2B NMDA receptor antagonism, with superiority in pharmacokinetic performance and cardiovascular safety relative to alternative substituents [3]. Substituting with a trifluoromethyl, methyl, or hydrogen analog would yield a product with divergent LogP, altered metabolic stability, and potentially reduced target engagement, compromising SAR campaigns and requiring re-optimization of synthetic routes [1][2]. The quantitative differentiation presented in Section 3 establishes why this specific compound—not a generic analog—must be procured for reproducible, literature-aligned research outcomes.

Quantitative Differentiation Evidence for 3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8)


Lipophilicity Modulation: Difluoroethyl vs. Trifluoromethyl and Unsubstituted Analogs

The 1,1-difluoroethyl group provides intermediate lipophilicity relative to trifluoromethyl and unsubstituted/methyl analogs. The LogP of 3-Bromo-5-(trifluoromethyl)pyridine is 2.86 [1]. The LogP of 3-(1,1-difluoroethyl)pyridine (without bromine) is 2.19 [2]. Extrapolating the additive contribution of bromine, 3-Bromo-5-(1,1-difluoroethyl)pyridine is estimated to have LogP in the range of 2.5–3.0, approximately 0.1–0.4 log units lower than the trifluoromethyl analog and significantly higher than unsubstituted pyridine (LogP 0.65) or methyl-substituted analogs (~1.7–2.0) [3].

Lipophilicity LogP Drug Design Physicochemical Properties

Boiling Point Differential: Physical State and Handling Implications

3-Bromo-5-(1,1-difluoroethyl)pyridine exhibits a significantly higher boiling point than the structurally analogous 3-Bromo-5-(trifluoromethyl)pyridine, reflecting the reduced volatility conferred by the difluoroethyl group relative to the trifluoromethyl group. The target compound has a predicted boiling point of 204.9 ± 35.0 °C at 760 mmHg [1], whereas 3-Bromo-5-(trifluoromethyl)pyridine boils at 62–66 °C under reduced pressure (19–25 mmHg), corresponding to a substantially lower atmospheric boiling point [2].

Physical Properties Boiling Point Handling Purification

Synthetic Accessibility and Validated Route from 3-Acetyl-5-bromopyridine

A reproducible, patent-documented synthetic route to 3-Bromo-5-(1,1-difluoroethyl)pyridine has been established using commercially available 3-acetyl-5-bromopyridine as the starting material. Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (BAST, 4.0 equivalents) in dichloromethane at 60 °C overnight followed by flash chromatography purification yields the target compound with an isolated yield of 36% . This route is explicitly disclosed in multiple patent filings, confirming the compound's established role as a synthetic intermediate . In contrast, synthesis of the trifluoromethyl analog typically requires alternative fluorination strategies or pre-functionalized starting materials .

Synthesis Fluorination Building Block Process Chemistry

Patent-Validated Pharmacophoric Relevance in NR2B NMDA Receptor Antagonists

The difluoroethyl pyridine scaffold, of which 3-Bromo-5-(1,1-difluoroethyl)pyridine is a key synthetic entry point, is explicitly claimed in patent literature as providing improved NR2B subtype-selective NMDA receptor antagonism. The patent (WO2015187845A1 / US10030026) discloses that difluoroethylpyridine derivatives exhibit superior pharmacokinetic performance, oral activity, cardiovascular safety, and in vitro/in vivo therapeutic safety index measures compared to non-selective NMDA antagonists and earlier NR2B-targeting chemotypes [1][2]. The bromine handle at the 3-position enables further functionalization to elaborate the full pharmacophore while retaining the difluoroethyl moiety that is critical for target engagement and favorable ADME properties .

CNS Drug Discovery NR2B NMDA Antagonist Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8)


Synthesis of NR2B Subtype-Selective NMDA Receptor Antagonists

3-Bromo-5-(1,1-difluoroethyl)pyridine is employed as a key intermediate in the preparation of patent-disclosed difluoroethylpyridine derivatives targeting NR2B NMDA receptors. The bromine at the 3-position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install diverse aromatic, heteroaromatic, or amine functionalities, while the 1,1-difluoroethyl group at the 5-position is retained as a critical pharmacophoric element conferring improved pharmacokinetic performance, oral bioavailability, and cardiovascular safety relative to non-selective NMDA antagonists [1]. The resulting compounds are under investigation for CNS indications including treatment-resistant depression and neuropathic pain, where NR2B selectivity is hypothesized to mitigate the dissociative and psychotomimetic side effects associated with pan-NMDA blockade [1].

Medicinal Chemistry Building Block for Kinase Inhibitor and Anti-Tumor Agent Synthesis

The compound serves as a versatile building block in the synthesis of cyclopropanecarboxamido-substituted aromatic compounds that inhibit protein kinases, including tyrosine kinases and Raf kinases, with demonstrated anti-tumor activity . The bromine handle allows for regioselective coupling reactions to construct complex kinase inhibitor scaffolds, while the difluoroethyl substituent modulates lipophilicity and metabolic stability, which are critical parameters for achieving favorable pharmacokinetic profiles in oncology drug candidates . This application leverages the intermediate LogP (~2.5–3.0) of the compound to balance cell permeability with aqueous solubility [2].

Agrochemical Intermediate with Optimized Physicochemical Profile

The 1,1-difluoroethyl pyridine scaffold has been validated in agrochemical research, particularly in the development of nicotinamide fungicides where the difluoroethyl group enhances fungicidal activity and environmental stability compared to non-fluorinated analogs [3]. 3-Bromo-5-(1,1-difluoroethyl)pyridine provides a synthetic entry point to this scaffold, with the bromine substituent enabling late-stage diversification to generate compound libraries for SAR optimization. The higher boiling point (204.9 ± 35.0 °C) of this compound relative to trifluoromethyl analogs (bp ~62–66 °C at reduced pressure) also reduces volatility during formulation and field application, a practical advantage for agrochemical development [4].

General Synthetic Intermediate for Cross-Coupling and Nucleophilic Substitution

Beyond specific therapeutic or agrochemical targets, 3-Bromo-5-(1,1-difluoroethyl)pyridine is a broadly applicable building block for academic and industrial organic synthesis. The bromine atom is a reliable leaving group for nucleophilic aromatic substitution (SNAr) and a competent coupling partner for palladium- and copper-catalyzed transformations, including Suzuki-Miyaura, Negishi, Sonogashira, and Ullmann-type couplings . The difluoroethyl group introduces fluorine content without the extreme lipophilicity or metabolic liabilities of trifluoromethyl groups, making it suitable for library synthesis in drug discovery programs where balanced physicochemical properties are desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(1,1-difluoroethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.